Urinary Pharmacokinetics: Sulfacytine Achieves Urine Concentrations >10× MIC with 75% Lower Daily Dose vs. Sulfisoxazole
Sulfacytine demonstrates a substantial urinary pharmacokinetic advantage over sulfisoxazole. At a daily oral dose of 1 g, sulfacytine produces steady-state urine concentrations that are at least 10 times the highest MIC observed for susceptible uropathogens [1]. This urinary exposure is achieved with a daily dose that is 75% lower than the 4 g daily dose of sulfisoxazole required for comparable clinical efficacy [2].
| Evidence Dimension | Urine concentration relative to MIC of susceptible uropathogens |
|---|---|
| Target Compound Data | Urine concentrations ≥10× highest MIC for sensitive microorganisms |
| Comparator Or Baseline | Sulfisoxazole 4 g/day (standard clinical dose) |
| Quantified Difference | Sulfacytine 1 g/day achieves comparable clinical efficacy to sulfisoxazole 4 g/day; 75% lower daily dose required |
| Conditions | Steady-state urinary excretion in healthy volunteers and patients with uncomplicated UTI; MIC determined against clinical isolates |
Why This Matters
For researchers modeling UTI pharmacodynamics, this 4:1 dose ratio advantage directly translates to higher achievable free drug concentrations in urine, a critical parameter for overcoming resistance in in vitro hollow-fiber and animal models.
- [1] Smith TC, Goulet JR, Moyer CE, Heifetz CL, Buchanan RA. Comparative Urine Concentrations of Sulfacytine, A New Sulfonamide. J Int Med Res. 1977;5(6):404-412. View Source
- [2] Hughes J, Roberts LC, Coppridge AJ. Sulfacytine: a new sulfonamide. Double-blind comparison with sulfisoxazole in acute uncomplicated urinary tract infections. J Urol. 1975;114(6):912-914. View Source
